molecular formula C23H36O2 B12608982 Methyl 16-phenylhexadec-13-enoate CAS No. 918500-22-8

Methyl 16-phenylhexadec-13-enoate

Cat. No.: B12608982
CAS No.: 918500-22-8
M. Wt: 344.5 g/mol
InChI Key: VCXGGKMIOILYFQ-UHFFFAOYSA-N
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Description

Methyl 16-phenylhexadec-13-enoate: is an organic compound with the molecular formula C23H36O2. It is an ester formed from the reaction of methanol and 16-phenylhexadec-13-enoic acid. This compound is of interest due to its unique structure, which includes a long hydrocarbon chain with a phenyl group and a double bond, making it a subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-phenylhexadec-13-enoate typically involves the esterification of 16-phenylhexadec-13-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

16-phenylhexadec-13-enoic acid+methanolacid catalystmethyl 16-phenylhexadec-13-enoate+water\text{16-phenylhexadec-13-enoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 16-phenylhexadec-13-enoic acid+methanolacid catalyst​methyl 16-phenylhexadec-13-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 16-phenylhexadec-13-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl 16-phenylhexadecanoate.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Chemistry: Methyl 16-phenylhexadec-13-enoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules in organic chemistry.

Biology: In biological research, this compound can be used to study the metabolism of esters and their interactions with enzymes such as esterases.

Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its potential aromatic properties.

Mechanism of Action

The mechanism of action of methyl 16-phenylhexadec-13-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and other metabolic processes.

Comparison with Similar Compounds

    Methyl 16-phenylhexadecanoate: A saturated analog of methyl 16-phenylhexadec-13-enoate, lacking the double bond.

    Ethyl 16-phenylhexadec-13-enoate: An ester with an ethyl group instead of a methyl group.

    Methyl 16-phenylhexadec-9-enoate: A positional isomer with the double bond at a different location.

Uniqueness: this compound is unique due to its specific double bond position and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems.

Properties

CAS No.

918500-22-8

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

methyl 16-phenylhexadec-13-enoate

InChI

InChI=1S/C23H36O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h9,11,13,15-16,19-20H,2-8,10,12,14,17-18,21H2,1H3

InChI Key

VCXGGKMIOILYFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC=CCCC1=CC=CC=C1

Origin of Product

United States

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